5-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine)-3-fluoro-2-hydroxymethyltetrahydrofuran 5-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine)-3-fluoro-2-hydroxymethyltetrahydrofuran
Brand Name: Vulcanchem
CAS No.: 41107-56-6
VCID: VC0052696
InChI: InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1
SMILES: C1C(C(OC1N2C=CC(=O)NC2=O)CO)F
Molecular Formula: C9H11FN2O4
Molecular Weight: 230.19 g/mol

5-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine)-3-fluoro-2-hydroxymethyltetrahydrofuran

CAS No.: 41107-56-6

Reference Standards

VCID: VC0052696

Molecular Formula: C9H11FN2O4

Molecular Weight: 230.19 g/mol

5-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine)-3-fluoro-2-hydroxymethyltetrahydrofuran - 41107-56-6

CAS No. 41107-56-6
Product Name 5-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine)-3-fluoro-2-hydroxymethyltetrahydrofuran
Molecular Formula C9H11FN2O4
Molecular Weight 230.19 g/mol
IUPAC Name 1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1
Standard InChIKey BKIUEHLYJFLWPK-SHYZEUOFSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)F
SMILES C1C(C(OC1N2C=CC(=O)NC2=O)CO)F
Canonical SMILES C1C(C(OC1N2C=CC(=O)NC2=O)CO)F
Synonyms 1-(2,3-Dideoxy-3-fluoro-β-D-ribofuranosyl)uracil; 3’-Fluoro-2’,3’-dideoxyuridine
PubChem Compound 162450
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator